AT7867 Dihydrochloride: A Technical Guide to its Discovery, Mechanism of Action, and Synthesis
AT7867 Dihydrochloride: A Technical Guide to its Discovery, Mechanism of Action, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 is a potent, orally bioavailable, small-molecule inhibitor targeting the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery of AT7867, its mechanism of action, and its therapeutic potential in oncology and regenerative medicine. The document includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant signaling pathways and experimental workflows. While the complete, detailed synthesis protocol for AT7867 dihydrochloride is not publicly available in the referenced literature, this guide furnishes a thorough understanding of its biological and pharmacological profile.
Discovery and Rationale
AT7867 was identified through a fragment-based lead discovery approach coupled with structure-based drug design.[1] The primary target, the serine/threonine kinase Akt, is a critical node in signal transduction pathways that regulate cell proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[1] AT7867 was developed as an ATP-competitive inhibitor designed to block the catalytic activity of Akt and subsequently inhibit the growth of tumors with a dependency on this pathway.[1][2]
Mechanism of Action
AT7867 exerts its biological effects by competitively binding to the ATP-binding pocket of Akt kinases (Akt1, Akt2, and Akt3) and other related AGC family kinases, notably p70S6K and PKA.[2][3][4] By inhibiting these kinases, AT7867 effectively blocks the phosphorylation of their downstream substrates, leading to the disruption of pro-survival and pro-proliferative signaling cascades.[1] This inhibition ultimately results in cell cycle arrest and induction of apoptosis in cancer cells.[1]
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the points of inhibition by AT7867.
Caption: PI3K/Akt signaling pathway and inhibition by AT7867.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data sourced from MedChemExpress, Selleck Chemicals, and others.[2][3][4]
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MES-SA | Uterine Sarcoma | 0.9 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data sourced from MedChemExpress.[2]
Table 3: Effect of AT7867 on Pancreatic Progenitor Cell Differentiation
| Cell Population | Control (-AT7867) | +AT7867 | p-value |
| PDX1+NKX6.1+ (%) | 50.9 | 90.8 | 0.0021 |
| PDX1+GP2+ (%) | 39.22 | 90.0 | 0.0021 |
Data represents the percentage of double-positive cells.[5][6][7]
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7867 against target kinases.
-
Methodology: Radiometric filter binding assays were utilized.
-
Kinase reactions were initiated in the presence of varying concentrations of AT7867.
-
The reaction mixture typically contained the kinase, a substrate (e.g., GSK3β for Akt), and radiolabeled ATP ([γ-³³P]ATP).
-
Following incubation, the reaction was stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate.
-
Unincorporated [γ-³³P]ATP was washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effects of AT7867 on cancer cell lines.
-
Methodology:
-
Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a range of concentrations of AT7867 or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay.
-
The absorbance was measured using a plate reader, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control.
-
IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
-
Pancreatic Progenitor Cell Differentiation
-
Objective: To evaluate the effect of AT7867 on the differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitors (PPs).
-
Methodology:
-
hiPSCs were differentiated in a multi-stage protocol.
-
AT7867 was added during Stage 4 of the differentiation process.
-
At the end of Stage 4, cells were harvested and analyzed by flow cytometry.
-
Cells were stained with fluorescently labeled antibodies against key pancreatic progenitor markers, such as PDX1, NKX6.1, and GP2.
-
The percentage of cells co-expressing these markers was quantified to determine the efficiency of differentiation.
-
Synthesis of AT7867 Dihydrochloride
Caption: Conceptual workflow for the synthesis of AT7867 dihydrochloride.
Applications and Future Directions
AT7867 has demonstrated significant potential in two distinct therapeutic areas:
-
Oncology: As a potent inhibitor of the Akt signaling pathway, AT7867 has shown efficacy in preclinical models of various cancers, particularly those with activating mutations in the PI3K/Akt pathway.[1] Further clinical investigation is warranted to determine its safety and efficacy in cancer patients.
-
Regenerative Medicine: The discovery that AT7867 can enhance the differentiation of hiPSCs into pancreatic progenitors opens up new avenues for the development of cell-based therapies for diabetes.[5][6][7] This finding suggests a role for Akt signaling in pancreatic development and provides a chemical tool to improve the generation of therapeutically relevant cell populations.
Future research should focus on elucidating the precise molecular mechanisms by which AT7867 promotes pancreatic progenitor differentiation and on conducting further preclinical studies to evaluate its long-term safety and efficacy for both cancer and diabetes applications.
Conclusion
AT7867 dihydrochloride is a well-characterized, potent inhibitor of the Akt signaling pathway with demonstrated preclinical activity in oncology and a novel, promising application in regenerative medicine. This technical guide has summarized the key findings related to its discovery, mechanism of action, and biological effects, providing a valuable resource for researchers in the field. While a detailed synthesis protocol is not publicly available, the compiled data and conceptual workflows offer a strong foundation for further investigation and development of this promising therapeutic agent.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The synthesis of isotopologues of AZD7307: A selective β2 -adrenoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
